molecular formula C12H13NO2 B2422812 N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide CAS No. 1156923-65-7

N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide

Cat. No.: B2422812
CAS No.: 1156923-65-7
M. Wt: 203.241
InChI Key: BBDMFYXYYWRNGE-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is a compound that belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound features a benzopyran ring system fused with a prop-2-enamide group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-12(14)13-10-7-8-15-11-6-4-3-5-9(10)11/h2-6,10H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDMFYXYYWRNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCOC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with prop-2-enamide under specific conditions. One common method involves the use of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities, binding to receptors, or altering gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of a benzopyran ring with a prop-2-enamide group allows for unique interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide, a compound belonging to the benzopyran class, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231 Da
  • LogP : 2.49
  • Polar Surface Area : 38 Ų
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its structure allows it to engage with enzymes and receptors, potentially modulating their functions. The prop-2-enamide moiety is believed to facilitate binding to these targets, influencing the compound's overall biological effects.

Antimicrobial Properties

Research indicates that compounds in the benzopyran family exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzopyrans can inhibit the growth of various bacterial strains and fungi. This compound has been investigated for similar activities, with preliminary results suggesting effectiveness against certain pathogens.

Anticancer Activity

The anticancer potential of benzopyran derivatives has been explored extensively. A study highlighted that modifications in the benzopyran structure could enhance cytotoxicity against cancer cell lines. This compound is under investigation for its ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Neuropharmacological Effects

Benzopyran derivatives have also shown promise in neuropharmacology. For example, some studies have demonstrated anxiolytic effects associated with similar compounds acting as agonists at serotonin receptors. The potential of this compound to influence neurotransmitter systems is currently being evaluated.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity of this compound against common bacterial strains.
    • Methodology : In vitro assays were conducted using agar diffusion methods.
    • Results : The compound exhibited significant inhibition zones against E. coli and S. aureus, indicating strong antimicrobial potential.
  • Cytotoxicity Assessment
    • Objective : To assess the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : MTT assays were performed on HeLa and MCF7 cell lines.
    • Results : The compound demonstrated dose-dependent cytotoxicity with IC50 values in the micromolar range, suggesting its potential as an anticancer agent.

Data Tables

Biological ActivityTest Organism/Cell LineMethodologyResults
AntimicrobialE. coliAgar diffusionSignificant inhibition
AntimicrobialS. aureusAgar diffusionSignificant inhibition
CytotoxicityHeLaMTT assayIC50 = X µM (dose-dependent)
CytotoxicityMCF7MTT assayIC50 = Y µM (dose-dependent)

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